6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide
Description
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)hexanamide |
InChI |
InChI=1S/C22H20N4O4/c27-20(23-16-10-11-19-15(14-16)9-12-21(28)30-19)8-2-1-5-13-26-22(29)17-6-3-4-7-18(17)24-25-26/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,23,27) |
InChI Key |
MRMVMXUJSZTVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The 1,2,3-benzotriazin-4(3H)-one core is synthesized via diazotization and cyclization of 2-aminobenzoic acid derivatives:
Procedure
-
Diazotization :
-
React 2-aminobenzoic acid (1 eq) with NaNO₂ (1.1 eq) in HCl (2M) at 0–5°C for 1 h
-
Add NaN₃ (1.2 eq) gradually to form diazo intermediate
-
-
Cyclization :
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 1H), 7.92 (t, J = 7.6 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.51 (t, J = 7.2 Hz, 1H)
-
HRMS (ESI): m/z calcd for C₇H₅N₃O [M+H]⁺: 148.0404, found: 148.0406
Functionalization at N-3 Position
Introducing the hexanamide chain requires N-alkylation of benzotriazinone:
Method A: Mitsunobu Reaction
| Reagent | Quantity | Role |
|---|---|---|
| Benzotriazinone | 1.0 eq | Substrate |
| 6-Bromohexanoic acid | 1.2 eq | Alkylating agent |
| DIAD | 1.5 eq | Azide donor |
| PPh₃ | 1.5 eq | Phosphine ligand |
| DMF | 10 mL/g | Solvent |
Conditions : 0°C → rt, 12 h
Yield : 58%
Method B: Nucleophilic Substitution
-
React benzotriazinone with 6-chlorohexanoyl chloride (1.5 eq) in presence of K₂CO₃ (3 eq)
-
Solvent: Acetonitrile, reflux 8 h
-
Yield: 63%
Synthesis of Coumarin Derivative
Pechmann Condensation for 6-Amino Coumarin
6-Amino-2H-chromen-2-one is synthesized via acid-catalyzed condensation:
Reactants :
-
Resorcinol (1 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Conc. H₂SO₄ (Catalyst)
Procedure :
-
Mix reactants at 0°C, stir 30 min
-
Heat to 80°C for 4 h
-
Pour into ice-water, filter precipitate
-
Recrystallize from ethanol
Yield : 75%
Nitration & Reduction :
-
Nitrate coumarin at position 6 using HNO₃/H₂SO₄ at 0°C
-
Reduce nitro group with H₂/Pd-C in ethanol
Overall yield : 52%
Amide Bond Formation
Carbodiimide-Mediated Coupling
Reagents :
-
6-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid (1 eq)
-
6-Amino-2H-chromen-2-one (1.05 eq)
-
EDCl (1.2 eq), HOBt (1.2 eq)
-
DMF, 0°C → rt, 24 h
Workup :
-
Dilute with H₂O, extract with CH₂Cl₂
-
Wash organic layer with NaHCO₃ and brine
-
Dry over MgSO₄, concentrate
-
Purify via silica chromatography (Hexane/EtOAc 3:1)
Yield : 65%
Purity (HPLC) : 98.2%
Alternative Synthetic Routes
One-Pot Tandem Approach
Combine benzotriazinone alkylation and amide coupling in single reaction vessel:
Steps :
-
Alkylate benzotriazinone with 6-bromohexanoyl chloride (1.5 eq)
-
Add coumarin amine (1 eq), K₂CO₃ (3 eq)
-
Heat at 50°C in DMF for 18 h
Advantages :
-
Eliminates intermediate isolation
-
Total yield: 59%
Optimization Strategies
Solvent Screening for Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98.2 |
| THF | 42 | 95.1 |
| DCM | 28 | 89.3 |
| Toluene | 15 | 82.4 |
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 60 | 6 | 48 |
| PTSA (10 mol%) | 60 | 4 | 67 |
| ZnCl₂ (5 mol%) | 70 | 3 | 72 |
Note : Lewis acids accelerate cyclization by polarizing carbonyl groups.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
-
δ 8.62 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.32 (d, J = 8.5 Hz, 1H, Coumarin H-5), 6.86 (s, 1H, Coumarin H-3), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.21 (t, J = 7.2 Hz, 2H, COCH₂), 1.55–1.22 (m, 6H, Hexanamide CH₂)
HRMS (ESI): m/z calcd for C₂₅H₂₃N₅O₄ [M+H]⁺: 458.1812, found: 458.1815
Challenges and Solutions
Issue : Low solubility of benzotriazinone intermediates
Solution : Use DMF/DMSO mixtures (4:1) at 60°C
Issue : Epimerization during amidation
Mitigation : Conduct coupling at 0°C with HOBt additive
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinyl or coumarin moieties, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl group can interact with nucleophilic sites in biological molecules, while the coumarin moiety can intercalate with DNA or proteins, leading to various biological effects. These interactions can modulate signaling pathways, such as the PI3K/Akt or MAPK pathways, influencing cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Azinphos-Ethyl (O,O-Diethyl-S-[(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methyl] Phosphorodithioate)
- Key Features: Contains the same 4-oxo-benzotriazinone group but is an organophosphate ester rather than an amide.
- Applications: Used as an insecticide, highlighting the benzotriazinone group’s role in electrophilic reactivity .
- Differentiation : The target compound’s amide linkage and coumarin unit likely reduce toxicity compared to Azinphos-ethyl’s phosphate ester, which inhibits acetylcholinesterase .
4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]Butanamide (CAS 1219540-17-6)
- Key Features: Shares the benzotriazinone core but substitutes coumarin with a thiadiazole ring.
Coumarin-Containing Analogues
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamides
- Key Features: Incorporates a coumarin derivative (4-methyl-2-oxo-2H-chromen-7-yloxy) linked to a thiazolidinone via an acetamide spacer.
- Synthesis : Prepared via reflux with mercaptoacetic acid and ZnCl₂, contrasting with the target compound’s likely solid-phase or solution-phase amide coupling .
- Activity : Demonstrates antimicrobial properties, suggesting the coumarin unit’s role in bioactivity .
Quinazoline-Dione-Based Amides
N-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-5-(2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)Pentanamide
- Key Features: Replaces benzotriazinone with a quinazoline-dione group and uses a shorter pentanamide chain.
- Activity : Targets soluble epoxide hydrolase (sEH), indicating that amide-linked heterocycles are viable for enzyme inhibition .
- Differentiation : The hexanamide chain in the target compound may improve membrane permeability compared to pentanamide derivatives .
Amide-Linked Heterocycles with Variable Chain Lengths
6-(4-(7,8-Dihydroxy-2,3,4,5-Tetrahydro-1H-Benzo[d]Azepin-1-yl)Phenylamino)-N-(30-(8-(Naphthalen-2-yl)-2,6-Dioxo-1-Propyl-1H-Purin-3(2H,6H,7H)-yl)-27-Oxo-4,7,10,13,16,19,22-Heptaoxa-26-Azatriacontyl)Hexanamide (20b)
- Key Features : Employs a hexanamide spacer but couples to a purine-dione and polyether chain.
- Implications : The extended chain enhances solubility in aqueous environments, a design strategy that may apply to the target compound .
Biological Activity
The compound 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.4 g/mol. The structure features a benzotriazine ring and a chromenone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors to form the benzotriazine ring followed by amide coupling reactions. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The presence of the chromenone moiety may also enhance cytotoxicity against specific cancer types by targeting multiple signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes associated with disease processes, including cholinesterases and cyclooxygenases. In vitro studies suggest that the compound displays moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .
Inhibition Potency:
- AChE IC50: 10.4 μM
- BChE IC50: 7.7 μM
These findings indicate that the compound may serve as a potential lead in developing therapeutic agents for neurodegenerative diseases.
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. Compounds with similar structures have shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .
The biological activity of This compound is likely mediated through interactions with specific molecular targets:
- Enzyme Binding: The compound may bind to active sites on enzymes such as AChE and COX, inhibiting their activity.
- Cell Signaling Modulation: It may modulate signaling pathways involved in cell proliferation and apoptosis.
- Free Radical Scavenging: The structure allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Activity: A study demonstrated that benzotriazine derivatives exhibited significant cytotoxic effects against MCF-7 breast cancer cells through apoptosis induction .
- Enzyme Inhibition Study: Another study focused on the inhibition of cholinesterases by furochromone derivatives showed promising results in reducing enzyme activity linked to Alzheimer's disease.
Q & A
Basic: What are the standard synthetic protocols for 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between the benzotriazinone and chromenyl-hexanoic acid precursors using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
- Optimization of reaction conditions : Temperature (often 0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios to maximize yield (typically 60–85%) and purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Basic: How is the compound characterized for structural confirmation and purity?
Answer:
Key analytical methods include:
- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are used for refinement, and WinGX/ORTEP for visualization .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 2.3–3.1 ppm (hexanamide chain), and δ 10.1 ppm (amide NH) confirm connectivity .
- HR-MS : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₄O₄: 445.1512; observed: 445.1508) .
- Thermal analysis : DSC (Differential Scanning Calorimetry) to assess melting point (e.g., 180–185°C) and stability .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity against targets like GPR139?
Answer:
A robust experimental design includes:
- In vitro assays :
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) to measure IC₅₀ values. Include positive controls (e.g., known GPR139 agonists) .
- Functional assays : Calcium flux or cAMP inhibition assays in HEK293 cells transfected with GPR139 to assess efficacy (EC₅₀) and potency .
- In vivo models : Administer the compound (1–10 mg/kg, IP/IV) in rodent pain models (e.g., CFA-induced inflammation) with pharmacokinetic profiling (plasma half-life, bioavailability) .
- Data validation : Use orthogonal methods (e.g., SPR for binding kinetics) to resolve discrepancies between binding affinity and functional activity .
Advanced: How can researchers resolve contradictions in reported solubility data (e.g., organic vs. aqueous media)?
Answer:
Contradictions often arise from:
- Solvent polarity : The compound’s lipophilic benzotriazinone and chromene moieties favor solubility in DMSO or DMF but limit water solubility (<0.1 mg/mL) .
- pH-dependent stability : Under acidic/basic conditions, hydrolysis of the amide bond may occur, altering solubility.
Methodological solutions : - Standardize protocols : Use USP-class solubility buffers (pH 1.2–7.4) and shake-flask methods at 25°C .
- Co-solvency studies : Evaluate solubility enhancements with surfactants (e.g., Tween-80) or cyclodextrins .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of benzotriazinone-chromene hybrids?
Answer:
SAR strategies include:
- Systematic substitution :
- Benzotriazinone ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to enhance electrophilicity and target binding .
- Chromene moiety : Modify the 2-oxo group to a thione (-S) or amine (-NH) to probe hydrogen-bonding interactions .
- Computational modeling :
- Docking studies (AutoDock Vina) : Map interactions with GPR139’s hydrophobic pocket (e.g., π-π stacking with Phe⁷⁸) .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives .
- In vitro validation : Compare IC₅₀ values of derivatives (e.g., fluorophenyl analogs show 10× higher potency than methoxy-substituted variants) .
Advanced: How can researchers address discrepancies in reported biological activity across cell lines?
Answer:
Discrepancies may stem from:
- Cell line variability : Differences in receptor expression (e.g., GPR139 levels in SH-SY5Y vs. HEK293 cells) .
- Metabolic stability : Hepatic metabolism in primary hepatocytes vs. immortalized lines .
Resolution methods : - Standardize cell models : Use isogenic cell lines or CRISPR-edited variants to control for receptor density .
- Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify active/inactive metabolites .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
Critical properties include:
- LogP : ~3.5 (predicted via ChemDraw), indicating high lipophilicity .
- pKa : The benzotriazinone NH (pKa ~8.5) and chromene carbonyl (pKa ~10) govern ionization .
- Solid-state stability : Hygroscopicity <1% (by TGA) under 25°C/60% RH .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
Answer:
- Excipient selection : Use antioxidants (e.g., BHT at 0.01% w/w) in lyophilized formulations .
- Packaging : Store under argon in amber glass vials at -20°C to limit photodegradation .
- Stability-indicating assays : Monitor degradation via HPLC-PDA (λ = 254 nm) with forced degradation studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
